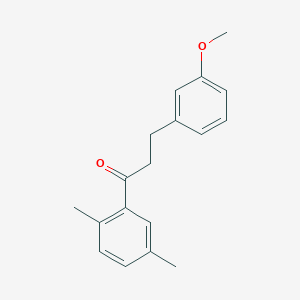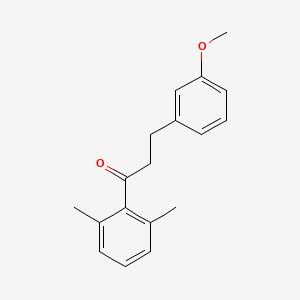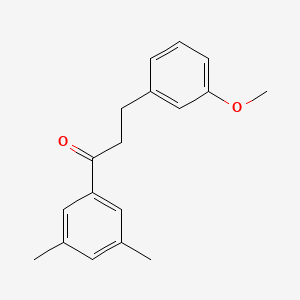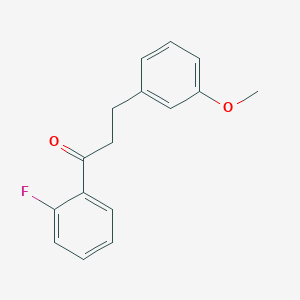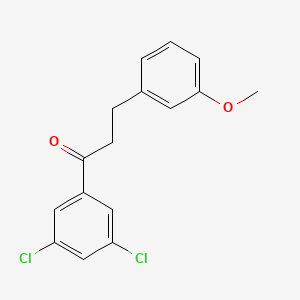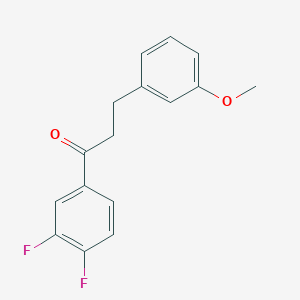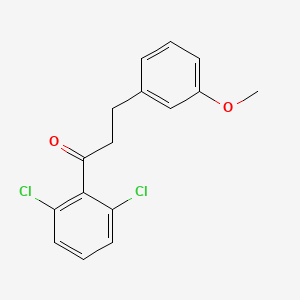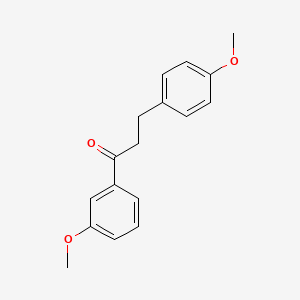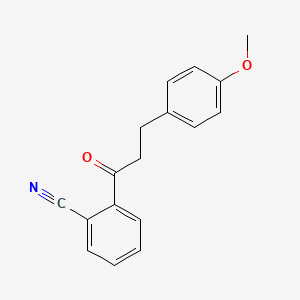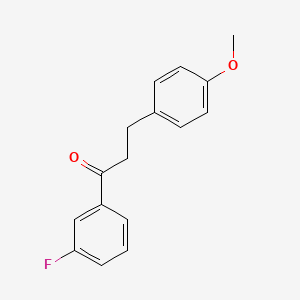
3'-Chloro-3-(3-chlorophenyl)-5'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3’-Chloro-3-(3-chlorophenyl)-5’-fluoropropiophenone” likely belongs to the class of organic compounds known as halobenzenes. Halobenzenes are aromatic compounds in which the benzene ring is substituted by one or more halogens .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of two phenyl rings (benzene rings) attached to a propiophenone backbone. The positions of the chlorine and fluorine atoms would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds in this class can typically undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and other reactions characteristic of halobenzenes and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For this compound, we can predict that it would likely be a solid at room temperature, given the structures of similar compounds .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Synthesis and Spectral Analysis : The compound 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one, which is structurally related to 3'-Chloro-3-(3-chlorophenyl)-5'-fluoropropiophenone, has been synthesized and analyzed, providing insights into the molecular geometry and chemical reactivity of such compounds. This study includes quantum chemical studies, spectral analysis, and DFT calculations to identify chemically active sites responsible for chemical reactivity (Satheeshkumar et al., 2017).
Biological Applications
- Biocatalysis : Saccharomyces cerevisiae has been used to optimize the reduction reaction of a compound closely related to this compound, highlighting the potential use of yeast as a biocatalyst in transforming similar compounds (이해룡 et al., 2011).
Material Science and Polymer Chemistry
- Novel Copolymers : Research has been conducted on electrophilic trisubstituted ethylenes, including compounds similar to this compound, for the preparation of novel copolymers. This study sheds light on the potential use of such compounds in designing polymers with specific thermal and physical properties (Kim et al., 1999).
Environmental Applications
- Biodegradation Studies : Research into the metabolism of monohalophenols by Penicillium simplicissimum SK9117, which includes compounds structurally similar to this compound, highlights the potential for biodegradation of such compounds in environmental contexts (Marr et al., 1996).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJFFCASARURMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644446 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-33-2 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

